

"sodium difluoromethanesulfinate CAS number"

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Compound of Interest

Compound Name: *sodium difluoromethanesulfinate*

Cat. No.: B2935555

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An In-depth Technical Guide to **Sodium Difluoromethanesulfinate**: Synthesis, Properties, and Applications in Radical Chemistry

Abstract

Sodium difluoromethanesulfinate, a compound of increasing importance in synthetic and medicinal chemistry, serves as a premier reagent for the introduction of the difluoromethyl (CF_2H) group into organic molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and core applications. We delve into the mechanistic principles behind its utility as a potent source of the difluoromethyl radical ($\bullet\text{CF}_2\text{H}$), a key building block for modifying bioactive compounds. Detailed experimental protocols, safety considerations, and workflow visualizations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this versatile reagent in their work.

Compound Identification and Physicochemical Properties

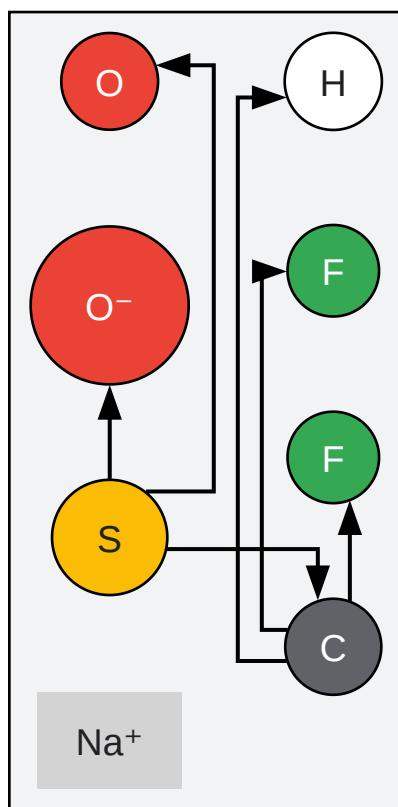
Sodium difluoromethanesulfinate is an organosulfur compound valued for its ability to act as a clean and efficient precursor for difluoromethylation reactions. Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	275818-95-6	[1] [2] [3]
Molecular Formula	CHF ₂ NaO ₂ S	[1] [2]
Molecular Weight	138.07 g/mol	[1] [2] [4]
Synonyms	Difluoromethanesulfinic acid sodium salt, Hu's reagent	[1] [3]
Appearance	White to off-white or light yellow solid/powder	[3]
InChI Key	WRYSLFYACKIPNN- UHFFFAOYSA-M	[5]
SMILES	O=S(C(F)F)O[Na]	[1]
Storage	Inert atmosphere, -20°C or 2- 8°C	[1] [3]

It is crucial to distinguish **sodium difluoromethanesulfinate** (CF₂HSO₂Na) from the related but distinct "Langlois Reagent," which is sodium trifluoromethanesulfinate (CF₃SO₂Na, CAS No. 2926-29-6).[\[6\]](#)[\[7\]](#)[\[8\]](#) While both are sources of fluoroalkyl radicals, they deliver different functional groups (•CF₂H vs. •CF₃).

Structural Representation

The structure of **sodium difluoromethanesulfinate** features a sodium cation ionically bonded to the difluoromethanesulfinate anion.



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Caption: Chemical structure of **Sodium Difluoromethanesulfinate**.

Synthesis and Mechanistic Insight

The accessibility of **sodium difluoromethanesulfinate** is key to its widespread adoption. An efficient and cost-effective synthesis has been developed, which avoids hazardous reagents and proceeds in high yield.

Causality Behind Synthesis Choice: A preferred laboratory-scale synthesis involves the reduction of 2-(difluoromethylsulfonyl)benzothiazole.^[9] This precursor is stable and readily accessible. The choice of a mild reducing agent like sodium borohydride (NaBH_4) is critical; it is strong enough to cleave the S-C bond of the benzothiazole but does not reduce the sulfinate moiety, ensuring high chemoselectivity and yield of the desired product.^[9] This method represents a significant improvement over earlier routes that may have involved more hazardous chlorofluorocarbons.^[2]

Core Application: Radical Difluoromethylation

The primary utility of **sodium difluoromethanesulfinate** is as a precursor to the difluoromethyl radical ($\bullet\text{CF}_2\text{H}$).^[10] This radical is a highly valuable species in drug development for several reasons:

- Bioisosterism: The CF_2H group can serve as a bioisostere for thiol (SH), hydroxyl (OH), or amine (NH_2) groups, potentially improving metabolic stability or modulating binding interactions.^[11]
- Lipophilicity and Permeability: As a lipophilic hydrogen bond donor, the CF_2H group can enhance a molecule's ability to cross cell membranes, a critical factor for drug efficacy.^[11]
- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF_2H group resistant to metabolic degradation by enzymes like cytochrome P450, which can prolong a drug's half-life.

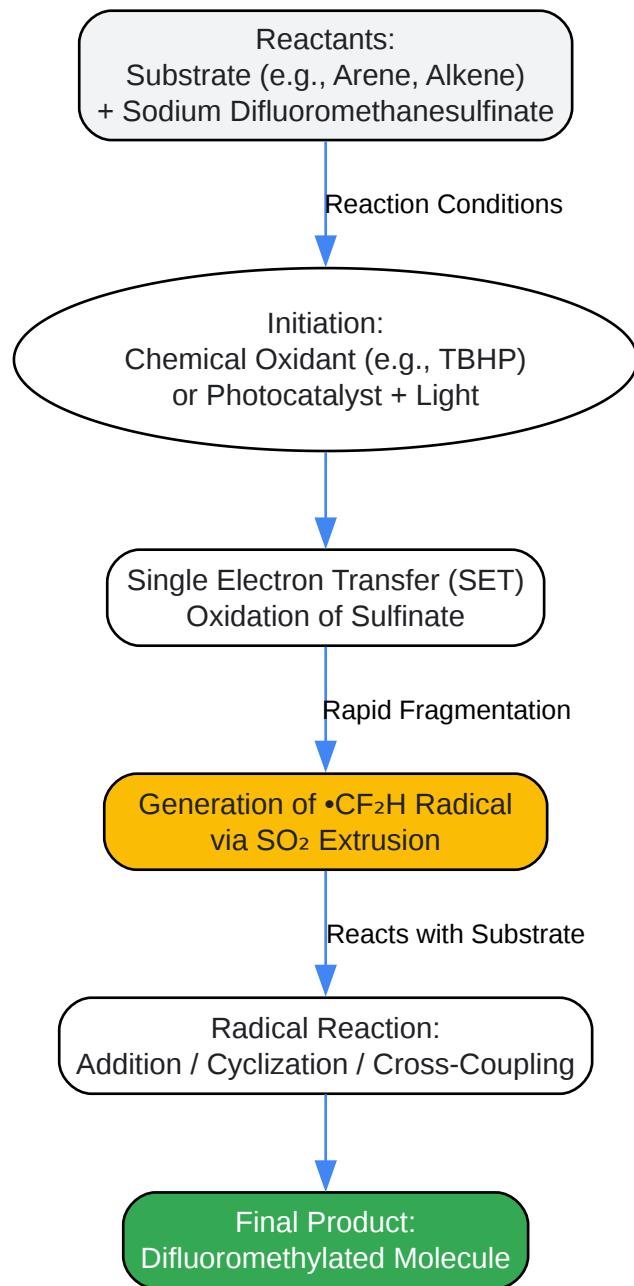
Mechanism of Radical Generation

The generation of the $\bullet\text{CF}_2\text{H}$ radical from **sodium difluoromethanesulfinate** typically requires a single-electron transfer (SET) oxidation. This can be achieved through various methods, including chemical oxidants or photoredox catalysis.^{[11][12]}

- Oxidation: The sulfinate salt ($\text{CF}_2\text{HSO}_2^-$) is oxidized, losing one electron to form a difluoromethanesulfonyl radical ($\text{CF}_2\text{HSO}_2\bullet$).
- Fragmentation: This intermediate is unstable and rapidly undergoes desulfonylation (extrusion of SO_2) to generate the desired difluoromethyl radical ($\bullet\text{CF}_2\text{H}$).

This radical can then engage in a variety of transformations, most notably addition to alkenes, alkynes, and (hetero)arenes, making it a powerful tool for late-stage functionalization.^[11]

General Reaction Workflow



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Caption: General workflow for radical difluoromethylation.

Experimental Protocol: Oxidative Difluoromethylation of Heteroarenes

This protocol is a representative example for the difluoromethylation of protonated heteroaromatic bases, a common substrate class in medicinal chemistry. It is based on the

principle of generating the $\bullet\text{CF}_2\text{H}$ radical using a chemical oxidant.[\[9\]](#)

Self-Validating System: This protocol includes checkpoints for reaction monitoring and clear purification steps to ensure the integrity and identity of the final product.

Materials:

- Heteroaromatic substrate (1.0 mmol)
- **Sodium difluoromethanesulfinate** (2.0-3.0 mmol, 2-3 equiv.)
- tert-Butyl hydroperoxide (TBHP), 70% solution in water (3.0-5.0 mmol, 3-5 equiv.)
- Dichloromethane (DCM)
- Water (deionized)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 mmol) and **sodium difluoromethanesulfinate** (2.0-3.0 equiv.).
- **Solvent Addition:** Add dichloromethane and water to create a two-phase system (e.g., 5 mL of each). The biphasic system facilitates the reaction between the organic-soluble substrate and the water-soluble radical precursor components.[\[9\]](#)
- **Initiation:** Begin vigorous stirring. Slowly add the tert-butyl hydroperoxide (TBHP) solution dropwise to the mixture at room temperature. Causality: TBHP acts as the oxidant, initiating

the single-electron transfer needed to generate the difluoromethyl radical. The slow addition helps control the reaction rate and temperature.

- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Separate the organic layer.
 - Extract the aqueous layer two more times with DCM.
 - Combine the organic layers.
 - Wash the combined organic phase sequentially with saturated NaHCO_3 solution (to quench any remaining acid) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure difluoromethylated product.
- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques (^1H NMR, ^{19}F NMR, ^{13}C NMR, HRMS).

Safety and Handling

Sodium difluoromethanesulfinate requires careful handling due to its potential hazards.

- **Hazard Statements:** H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).
- **Precautionary Statements:** P264, P280, P305+P351+P338 (Wash hands thoroughly after handling; Wear protective gloves/clothing/eye protection; IF IN EYES: Rinse cautiously with

water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

- Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent degradation.[1][3]

Conclusion

Sodium difluoromethanesulfinate has emerged as a robust and versatile reagent for introducing the difluoromethyl group into complex molecules. Its ease of synthesis, stability, and predictable reactivity under mild, radical-mediated conditions make it an invaluable tool for chemists, particularly in the fields of drug discovery and agrochemicals. The ability to perform late-stage functionalization allows for the rapid generation of analog libraries, accelerating the optimization of lead compounds. As the demand for sophisticated fluorinated molecules continues to grow, the importance and application of **sodium difluoromethanesulfinate** are set to expand further.

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